molecular formula C13H10ClN3O B11854078 5-Chloro-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

5-Chloro-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11854078
M. Wt: 259.69 g/mol
InChI Key: IDDDOTBJTORJLR-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine: is an organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines These compounds are known for their aromatic heterocyclic structure, which consists of a pyrazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with 3-chloropyrazole-4-carbaldehyde in the presence of a base, followed by cyclization to form the desired pyrazolo[1,5-a]pyrimidine ring system .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding pyrazolo[1,5-a]pyrimidine N-oxides.

    Reduction: Formation of 5-amino-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine.

    Substitution: Formation of various substituted pyrazolo[1,5-a]pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: This compound has shown promise in medicinal chemistry as a potential inhibitor of certain enzymes and receptors. It has been studied for its anticancer properties, particularly in targeting specific kinases involved in cell proliferation .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science .

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it acts as an inhibitor of certain kinases, disrupting the signaling pathways involved in cell growth and proliferation. This inhibition leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and methoxy groups contribute to its reactivity and potential as a versatile building block in synthetic chemistry .

Biological Activity

5-Chloro-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer potential, enzyme inhibition, and other pharmacological properties.

  • Molecular Formula : C13H10ClN3O
  • Molecular Weight : 259.69 g/mol
  • CAS Number : 1201785-05-8

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential as an anticancer agent and its ability to inhibit specific enzymes.

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. In one study, a related compound demonstrated a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines. Specifically, two derivatives (6s and 6t) were assessed against the renal carcinoma cell line RFX 393, showing IC50 values of 11.70 µM and 19.92 µM, respectively .

Table 1: Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundCell LineIC50 (µM)
6sRFX 39311.70
6tRFX 39319.92

These findings suggest that compounds with similar structures to this compound may also exhibit potent anticancer effects.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. The study indicated that the synthesized derivatives acted as dual inhibitors of CDK2 and TRKA, showcasing their potential in cancer therapy .

Table 2: Enzyme Inhibition Potency

CompoundTarget EnzymeIC50 (µM)
6sCDK20.22
TRKA0.89

The mechanism through which pyrazolo[1,5-a]pyrimidines exert their anticancer effects involves the induction of apoptosis and cell cycle arrest. In the case of RFX 393 cells treated with compounds 6s and 6t, significant accumulation in the G0–G1 phase was observed, indicating a halt in cell cycle progression and subsequent apoptosis induction .

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazolo[1,5-a]pyrimidine derivatives for their anticancer activity and enzyme inhibition capabilities. The results demonstrated that modifications at specific positions on the pyrazole ring significantly influenced biological activity.

Case Study Summary

  • Objective : To evaluate the anticancer potential and enzyme inhibition of synthesized pyrazolo[1,5-a]pyrimidines.
  • Methodology : Synthesis followed by cytotoxicity assays against multiple cancer cell lines.
  • Findings : Certain derivatives exhibited high potency against CDK2 and TRKA, with notable cytotoxic effects on renal carcinoma cells.

Properties

Molecular Formula

C13H10ClN3O

Molecular Weight

259.69 g/mol

IUPAC Name

5-chloro-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C13H10ClN3O/c1-18-10-4-2-9(3-5-10)11-8-15-17-7-6-12(14)16-13(11)17/h2-8H,1H3

InChI Key

IDDDOTBJTORJLR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3N=C(C=CN3N=C2)Cl

Origin of Product

United States

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